4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone
Description
This compound features a tetrahydro-2(1H)-pyrazinone core, a six-membered heterocyclic ring with two nitrogen atoms. Key substituents include:
- 3-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}: A 2-oxoethyl chain at position 3, terminating in a 4-(4-methoxyphenyl)piperazinyl group. This moiety is critical for receptor interactions, particularly with serotonin (5-HT) or adrenergic receptors, as methoxy groups enhance selectivity and solubility .
The compound’s design aligns with medicinal chemistry strategies targeting central nervous system (CNS) receptors, leveraging arylpiperazine motifs for improved pharmacokinetics and binding affinity .
Properties
IUPAC Name |
4-(2-methoxybenzoyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-33-19-9-7-18(8-10-19)27-13-15-28(16-14-27)23(30)17-21-24(31)26-11-12-29(21)25(32)20-5-3-4-6-22(20)34-2/h3-10,21H,11-17H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPIOMNNSQPCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
4-(2-Methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-methoxybenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Core Variations
2.2 Key Findings from Comparative Analysis
Impact of Piperazine Substituents: The 4-methoxyphenyl group on the target compound’s piperazine enhances selectivity for serotonin receptors compared to phenyl () or 2-fluorophenyl () analogs. Methoxy groups improve solubility and may reduce metabolic clearance via cytochrome P450 enzymes .
Core Structure Influence: Tetrahydro-2(1H)-pyrazinone vs. piperazin-2-one: The saturation in the pyrazinone core may confer conformational rigidity, affecting receptor binding kinetics compared to unsaturated analogs . Pyridazinone derivatives () exhibit distinct electronic profiles due to their planar, aromatic cores, often associated with anticonvulsant or antimicrobial activities .
Biological Activity Trends: Arylpiperazine derivatives with electron-donating groups (e.g., methoxy) show higher affinity for 5-HT1A receptors, as seen in p-MPPI and the target compound .
2.4 Pharmacokinetic and Toxicity Considerations
- Metabolism: Methoxy groups are prone to O-demethylation, generating phenolic metabolites (e.g., ’s DX-CA-[S2200]), which may require glucuronidation for excretion .
- Toxicity : Piperazine-containing compounds often exhibit dose-dependent CNS effects; however, the 4-methoxyphenyl substitution in the target compound may mitigate this via enhanced receptor specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
